molecular formula C12H12FNO B3359202 4-(5-fluoro-1H-indol-3-yl)butanal CAS No. 843654-83-1

4-(5-fluoro-1H-indol-3-yl)butanal

Cat. No.: B3359202
CAS No.: 843654-83-1
M. Wt: 205.23 g/mol
InChI Key: HHOVUDIWFGCCLG-UHFFFAOYSA-N
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Description

4-(5-Fluoro-1H-indol-3-yl)butanal is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoro-1H-indol-3-yl)butanal can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include 5-fluoro-3-indole and butanal, which undergo a series of reactions to form the desired product.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-1H-indol-3-yl)butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the indole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.

    Reduction: 4-(5-Fluoro-1H-indol-3-yl)butanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(5-fluoro-1H-indol-3-yl)butanal involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, potentially leading to modulation of cellular processes. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoro-1H-indol-3-yl)butanoic acid
  • 4-(5-Fluoro-1H-indol-3-yl)butanol
  • 5-Fluoro-3-indole derivatives

Uniqueness

4-(5-Fluoro-1H-indol-3-yl)butanal is unique due to the presence of both the fluorine atom and the butanal group, which confer distinct chemical and biological properties. Compared to other indole derivatives, this compound may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

4-(5-fluoro-1H-indol-3-yl)butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-10-4-5-12-11(7-10)9(8-14-12)3-1-2-6-15/h4-8,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOVUDIWFGCCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474359
Record name 4-(5-fluoro-1H-indol-3-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843654-83-1
Record name 4-(5-fluoro-1H-indol-3-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-fluoro-1H-indol-3-yl)butanal
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4-(5-fluoro-1H-indol-3-yl)butanal
Reactant of Route 4
4-(5-fluoro-1H-indol-3-yl)butanal
Reactant of Route 5
4-(5-fluoro-1H-indol-3-yl)butanal
Reactant of Route 6
4-(5-fluoro-1H-indol-3-yl)butanal

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